molecular formula C23H21F3N2O3S B7709565 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide

3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide

Cat. No. B7709565
M. Wt: 462.5 g/mol
InChI Key: XPZREXDUHIZLBK-UHFFFAOYSA-N
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Description

3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide, also known as TAK-659, is a chemical compound that has been studied for its potential use in treating various diseases.

Mechanism of Action

3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide inhibits BTK by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune disorders. It has also been found to improve the survival rate of mice with lymphoma and reduce the severity of symptoms in models of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more soluble analogs of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide that can be administered more easily in vivo. Additionally, further studies are needed to fully understand the mechanisms of action of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide and its potential applications in various diseases.
In conclusion, 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide is a promising chemical compound that has been studied for its potential use in treating various diseases. Its specificity for BTK and its ability to inhibit the growth of cancer cells and reduce inflammation make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various diseases.

Synthesis Methods

The synthesis of 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide involves several steps, including the reaction of 4-aminobenzenesulfonamide with p-toluenesulfonyl chloride to form 4-(N-(p-tolyl)sulfamoyl)aniline. This compound is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base to form 3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide. The final product is purified using column chromatography.

Scientific Research Applications

3-(4-(N-(p-tolyl)sulfamoyl)phenyl)-N-(2-(trifluoromethyl)phenyl)propanamide has been studied for its potential use in treating various diseases, including cancer and autoimmune disorders. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the development and progression of these diseases.

properties

IUPAC Name

3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-16-6-11-18(12-7-16)28-32(30,31)19-13-8-17(9-14-19)10-15-22(29)27-21-5-3-2-4-20(21)23(24,25)26/h2-9,11-14,28H,10,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZREXDUHIZLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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